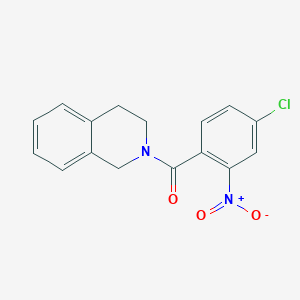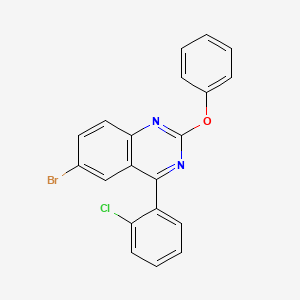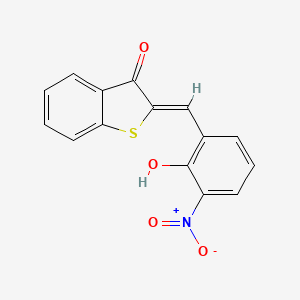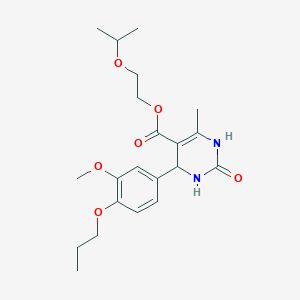![molecular formula C17H16NO3S3- B11682924 3-[(2Z)-2-(2-thioxopropylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]propane-1-sulfonate](/img/structure/B11682924.png)
3-[(2Z)-2-(2-thioxopropylidene)naphtho[1,2-d][1,3]thiazol-1(2H)-yl]propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2Z)-2-(2-tioxo-propilideno)nafto[1,2-d][1,3]tiazol-1(2H)-il]propano-1-sulfonato es un compuesto orgánico complejo que presenta una estructura central de naftotiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(2Z)-2-(2-tioxo-propilideno)nafto[1,2-d][1,3]tiazol-1(2H)-il]propano-1-sulfonato normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la formación del núcleo de naftotiazol, seguido de la introducción del grupo tioxopropilideno y el grupo sulfonato. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para asegurar el rendimiento y la pureza deseados del producto.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para producir el compuesto en cantidades a granel.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(2Z)-2-(2-tioxo-propilideno)nafto[1,2-d][1,3]tiazol-1(2H)-il]propano-1-sulfonato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxopropilideno en un tiol o sulfuro.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, particularmente en el grupo sulfonato.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., peróxido de hidrógeno), agentes reductores (p. ej., borohidruro de sodio) y varios nucleófilos o electrófilos. Las condiciones de reacción como la temperatura, el pH y la elección del solvente se adaptan para lograr la transformación deseada.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o sulfuros.
Aplicaciones Científicas De Investigación
3-[(2Z)-2-(2-tioxo-propilideno)nafto[1,2-d][1,3]tiazol-1(2H)-il]propano-1-sulfonato tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Puede estudiarse por sus potenciales actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación puede explorar su potencial como agente terapéutico o como herramienta de diagnóstico.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros o colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-[(2Z)-2-(2-tioxo-propilideno)nafto[1,2-d][1,3]tiazol-1(2H)-il]propano-1-sulfonato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Se necesitan estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
Tiazoles: Compuestos que contienen el anillo de tiazol, como la tiamina (vitamina B1) y la sulfathiazol, comparten similitudes estructurales con 3-[(2Z)-2-(2-tioxo-propilideno)nafto[1,2-d][1,3]tiazol-1(2H)-il]propano-1-sulfonato.
Naftotiazoles: Otros derivados de naftotiazol pueden presentar propiedades químicas y reactividad similares.
Unicidad
La singularidad de 3-[(2Z)-2-(2-tioxo-propilideno)nafto[1,2-d][1,3]tiazol-1(2H)-il]propano-1-sulfonato radica en su combinación específica de grupos funcionales y sus potenciales aplicaciones en diversas disciplinas científicas. Su capacidad de sufrir diversas reacciones químicas y sus potenciales actividades biológicas lo convierten en un compuesto de gran interés.
Propiedades
Fórmula molecular |
C17H16NO3S3- |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
3-[(2Z)-2-(2-sulfanylidenepropylidene)benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C17H17NO3S3/c1-12(22)11-16-18(9-4-10-24(19,20)21)17-14-6-3-2-5-13(14)7-8-15(17)23-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,20,21)/p-1/b16-11- |
Clave InChI |
WPGRLPXLXZVETC-WJDWOHSUSA-M |
SMILES isomérico |
CC(=S)/C=C\1/N(C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-] |
SMILES canónico |
CC(=S)C=C1N(C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-ethyl 6-methyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11682846.png)

![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682859.png)
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682873.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682876.png)

![Ethyl 5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682890.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11682900.png)
![3-bromo-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11682916.png)
![4-({4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11682928.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)benzenecarboximidamide](/img/structure/B11682940.png)
